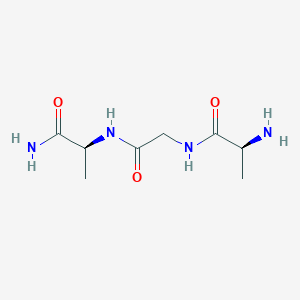

L-Alanylglycyl-L-alaninamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

545382-62-5 |

|---|---|

Molecular Formula |

C8H16N4O3 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

(2S)-2-amino-N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide |

InChI |

InChI=1S/C8H16N4O3/c1-4(9)8(15)11-3-6(13)12-5(2)7(10)14/h4-5H,3,9H2,1-2H3,(H2,10,14)(H,11,15)(H,12,13)/t4-,5-/m0/s1 |

InChI Key |

STAJDKDDNDCCEE-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(C)C(=O)N)N |

Origin of Product |

United States |

Structural and Conformational Analysis of L Alanylglycyl L Alaninamide

Theoretical and Computational Conformational Studies

Theoretical and computational methods are powerful tools for exploring the vast conformational landscape of peptides. These approaches provide a detailed picture of the energetically favorable structures and the dynamics of their interconversion.

Molecular Mechanics (MM) and Force Field Parameterization for Oligopeptides

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system as a function of its atomic coordinates. temple.edu The core of MM is the force field, a set of empirical energy functions and parameters that describe the bonded and non-bonded interactions within the molecule. temple.edursc.orgambermd.org

For oligopeptides like L-Alanylglycyl-L-alaninamide, force fields such as AMBER are commonly employed. ambermd.org These force fields define the potential energy through terms that account for bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. temple.educompchems.com

The accuracy of MM simulations heavily relies on the quality of the force field parameters. rsc.org Parameterization for oligopeptides involves fitting the force field parameters to reproduce experimental data or, more commonly, higher-level quantum mechanical calculations for small model compounds that represent the peptide backbone and side chains. rsc.orgarxiv.org Data-driven approaches, utilizing large datasets of molecular fragment geometries and torsion profiles, are becoming increasingly prevalent for developing more accurate and broadly applicable force fields. rsc.orgarxiv.org

Table 1: Key Components of a Molecular Mechanics Force Field for Oligopeptides

| Interaction Term | Description | Functional Form Example |

|---|---|---|

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | $$E_{bond} = \sum_{bonds} K_b(b - b_0)^2$$ |

| Angle Bending | Energy required to bend an angle from its equilibrium value. | $$E_{angle} = \sum_{angles} K_\theta(\theta - \theta_0)^2$$ |

| Torsional | Energy associated with rotation around a bond. | $$E_{torsion} = \sum_{torsions} \sum_n \frac{V_n}{2}[1 + \cos(n\phi - \gamma)]$$ |

Quantum Chemical Calculations for Conformational Energy Landscapes and Minima

Quantum chemical calculations provide a more fundamental and accurate description of molecular systems by solving the Schrödinger equation. arxiv.org These methods are instrumental in mapping the conformational energy landscape of peptides like this compound and identifying the stable low-energy conformations (minima).

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. researchgate.netwikipedia.org Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.netresearchgate.net DFT, on the other hand, uses the electron density to determine the energy of the system. wikipedia.orgnih.gov

For peptides, DFT methods, particularly those including corrections for dispersion forces (e.g., B3LYP-D3), have been shown to provide a good balance between accuracy and computational cost. arxiv.org These methods are used to calculate the relative energies of different conformations, providing a detailed map of the potential energy surface. researchgate.net By performing geometry optimizations, researchers can locate the energy minima on this surface, which correspond to the stable conformations of the peptide. wuxiapptec.com

A study comparing various computational methods found that for glycine (B1666218) and alanine-based polypeptides, the self-consistent charge, density-functional tight-binding (SCC-DFTB) method can reliably reproduce structures and relative energies when compared to DFT results. researchgate.net However, simpler semi-empirical methods like AM1 and PM3 showed deficiencies in describing key secondary structural elements. researchgate.net

The Variational Quantum Eigensolver (VQE) is a hybrid quantum-classical algorithm that has emerged as a promising tool for determining the ground state energy of a molecule. arxiv.orgqniverse.inarxiv.orgibm.com VQE uses a quantum computer to prepare a parameterized trial wavefunction (an "ansatz") for the molecule and to measure the expectation value of its Hamiltonian. qniverse.inaps.org A classical optimizer is then used to iteratively adjust the parameters of the ansatz to minimize the energy, thus approximating the ground state energy. qniverse.inibm.comaps.org

While still in a developmental stage for complex molecular systems, VQE has the potential to overcome some of the limitations of classical quantum chemistry methods, particularly for systems with strong electron correlation. arxiv.orgarxiv.org Its application to peptides like this compound could provide highly accurate benchmark energies for conformational minima, which can then be used to refine classical force fields. The process involves mapping the molecular Hamiltonian to a qubit Hamiltonian, designing an appropriate ansatz circuit (e.g., UCCSD or a hardware-efficient ansatz), and using a classical optimizer to find the optimal circuit parameters. qniverse.in

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.com By integrating Newton's equations of motion, MD simulations generate a trajectory of atomic positions and velocities, providing insights into the conformational dynamics and thermodynamic properties of the molecule. temple.edumdpi.com

For this compound, MD simulations can be used to explore its conformational space and identify the most populated conformational states. nih.gov The simulations reveal how the peptide chain flexes, bends, and undergoes transitions between different conformations over time. biorxiv.org

To enhance conformational sampling and overcome energy barriers on the potential energy surface, various advanced techniques can be employed. mdpi.com High-temperature MD simulations, for instance, can accelerate the exploration of the conformational landscape, although care must be taken to avoid artifacts such as peptide isomerizations at excessively high temperatures. nih.gov Other methods include replica exchange MD and metadynamics.

The results of MD simulations can be analyzed to determine the probability distribution of different conformations, which can be visualized using techniques like Ramachandran plots for the backbone dihedral angles (φ and ψ).

Table 2: Comparison of Theoretical and Computational Methods for Conformational Analysis

| Method | Primary Application | Strengths | Limitations |

|---|---|---|---|

| Molecular Mechanics (MM) | Large-scale simulations, conformational sampling. | Computationally efficient, can handle large systems. | Accuracy is dependent on the force field parameterization. |

| Ab Initio/DFT | High-accuracy energy calculations, geometry optimization. | High accuracy, based on first principles. | Computationally expensive, limited to smaller systems. |

| VQE | Benchmark ground state energy calculations. | Potential for high accuracy for strongly correlated systems. | Currently limited by quantum hardware noise and qubit counts. |

| Molecular Dynamics (MD) | Studying the time-evolution and dynamics of a system. | Provides dynamic information, allows for thermodynamic property calculation. | Timescales are often limited, results depend on the force field. |

Experimental Biophysical Characterization of Conformation

While computational methods provide invaluable theoretical insights, experimental techniques are crucial for validating and complementing these findings by providing data on the actual conformations adopted by peptides in solution or in the solid state. A variety of biophysical methods can be employed to characterize the conformational ensemble of this compound. nih.gov

X-ray crystallography can provide atomic-resolution structures of the peptide in the solid state. A search of the Crystallography Open Database reveals an entry for the related linear tripeptide L-Alanylglycyl-L-alanine, indicating that crystallographic studies on similar small peptides are feasible. ugr.es

Other techniques such as Fourier-transform infrared (FTIR) spectroscopy can be used to probe the secondary structure of the peptide by analyzing the frequencies of the amide I and II bands. Circular dichroism (CD) spectroscopy is also sensitive to the secondary structure content of peptides and proteins.

The combination of data from these experimental methods with the results from theoretical and computational studies allows for a comprehensive understanding of the structural and conformational properties of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov For a molecule like this compound, NMR provides atomic-resolution data that reveals the ensemble of conformations adopted in an aqueous environment. The analysis hinges on several key NMR parameters that are sensitive to the local geometry of the peptide backbone. mdpi.com

A complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) chemical shifts is the essential first step for any detailed structural characterization. mdpi.com These shifts are highly sensitive to the local electronic environment and, by extension, the secondary structure. For peptides lacking a fixed secondary structure, the molecule exists as a dynamic collection of interconverting conformers. mdpi.com

Key experimental restraints for defining the backbone conformation are derived from:

³J(HNHα) Coupling Constants: The vicinal coupling constant between the amide proton (NH) and the alpha-proton (Hα) is related to the dihedral angle phi (φ) through the Karplus equation. mdpi.com By measuring these coupling constants for each alanine (B10760859) and glycine residue, researchers can restrain the possible values of the φ angle, which describes the rotation around the N-Cα bond.

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (typically < 5 Å), regardless of whether they are close in the covalent structure. The intensity of an NOE is proportional to the inverse sixth power of the distance between the protons. In the context of this compound, intra-residue and sequential NOEs provide crucial distance restraints for computational structure calculations.

Chemical Shift Index (CSI): The deviation of observed ¹Hα and ¹³Cα chemical shifts from their "random coil" values can be used to identify transient secondary structure elements. bakerlab.org

Table 1: Key NMR Parameters for Peptide Conformation

| NMR Parameter | Structural Information Provided | Typical Application for this compound |

|---|---|---|

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment, secondary structure propensity. nih.gov | Deviations from random coil values indicate preferences for specific conformations. |

| ³J(HNHα) Coupling Constant | Dihedral angle φ (N-Cα bond rotation). mdpi.com | Provides restraints on the backbone torsion angle for each residue. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light by a chiral molecule. muni.cz It is a highly sensitive method for investigating the secondary structure of peptides and proteins in solution. nih.gov The peptide bond is the principal chromophore in the far-UV region (typically 180-240 nm), and its arrangement in ordered structures like α-helices and β-sheets gives rise to characteristic CD signals. muni.cz

For this compound, CD spectroscopy can provide a rapid assessment of its average secondary structure content in different solution conditions. The analysis involves identifying specific spectral features:

α-Helix: Characterized by a strong positive band near 192 nm and two negative bands of similar magnitude around 208 nm and 222 nm.

β-Sheet: Shows a negative band near 218 nm and a positive band around 195 nm. researchgate.net

Random Coil/Unordered: Typically exhibits a strong negative band near 195 nm and a weak positive band or shoulder above 210 nm. researchgate.netcore.ac.uk

The CD spectrum of a small, flexible peptide like this compound in aqueous solution is often indicative of a predominantly unordered or random coil conformation. researchgate.net However, changes in solvent or temperature can induce conformational shifts that are readily detected by CD. Deconvolution algorithms can be applied to the experimental spectra to estimate the percentage of each secondary structure type present in the sample. researchgate.net

Table 2: Characteristic Far-UV CD Spectra for Peptide Secondary Structures

| Secondary Structure | Wavelength & Sign of Key Bands (nm) |

|---|---|

| α-Helix | Positive band ~192 nm; Negative bands ~208 nm and ~222 nm |

| β-Sheet | Positive band ~195 nm; Negative band ~218 nm |

| Random Coil | Strong negative band ~195-200 nm; Weak positive band >210 nm |

Infrared (IR) and Raman Spectroscopy for Peptide Backbone Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the conformational state of the peptide backbone. nih.gov These methods are complementary and probe the vibrational modes of the molecule's constituent atoms. spectroscopyonline.com For peptides, the most conformationally sensitive vibrations are the amide bands, which arise from the peptide linkage (-CO-NH-). nih.gov

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a versatile method for monitoring protein and peptide structure. nih.gov The Amide I band is the most widely used for secondary structure analysis. nih.govyoutube.com

Raman Spectroscopy: Raman spectroscopy is also an invaluable tool for studying conformational changes in peptide backbones. nih.gov Polarized Raman experiments can provide additional data to help resolve complex band profiles. nih.gov

The primary amide bands used for structural analysis are:

Amide I: Arising primarily from the C=O stretching vibration of the peptide backbone, this band is highly sensitive to hydrogen bonding patterns and thus to the secondary structure. youtube.com Its frequency typically ranges from 1600 to 1700 cm⁻¹.

Amide II: This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is found between 1510 and 1580 cm⁻¹.

Amide III: A complex mix of vibrations involving C-N stretching and N-H bending, this band appears in the 1220-1300 cm⁻¹ region. spectroscopyonline.com

The analysis of these bands, often performed on samples in heavy water (²H₂O) to avoid interference from H₂O bending vibrations, allows for the quantification of different structural elements. nih.gov For instance, the Amide I band in an α-helix typically appears around 1650-1657 cm⁻¹, while for β-sheets it is found near 1620-1640 cm⁻¹. youtube.commdpi.com Unordered structures show a broader band centered around 1640-1645 cm⁻¹. mdpi.com A combined analysis of IR, Raman, and Vibrational Circular Dichroism (VCD) data can yield precise dihedral angles (φ and ψ) for the peptide in solution. nih.gov

Table 3: Vibrational Frequencies of Amide Bands for Different Secondary Structures

| Amide Band | Vibrational Origin | α-Helix (cm⁻¹) | β-Sheet (cm⁻¹) | Random Coil (cm⁻¹) |

|---|---|---|---|---|

| Amide I | C=O Stretch | 1650 - 1657 | 1620 - 1640 | 1640 - 1645 |

| Amide II | N-H Bend + C-N Stretch | 1540 - 1550 | 1520 - 1540 | 1535 - 1545 |

| Amide III | C-N Stretch + N-H Bend | 1260 - 1300 | 1220 - 1240 | 1240 - 1260 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.orglibretexts.org The technique involves diffracting a beam of X-rays off an ordered crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density within the crystal can be produced, allowing for the modeling of atomic positions, bond lengths, and bond angles with very high precision. wikipedia.orgnih.gov

For the closely related tripeptide L-alanyl-glycyl-L-alanine, X-ray diffraction studies have provided a detailed picture of its solid-state conformation. researchgate.net The charge density of this tripeptide was determined from X-ray data sets measured at both synchrotron facilities and under standard laboratory conditions. researchgate.net These studies reveal the precise geometry of the peptide backbone and the nature of the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

The results from such an analysis provide unambiguous and accurate structural parameters that are essential for understanding the molecule's fundamental properties. nih.gov

Table 4: Selected Crystallographic Data for L-Alanyl-glycyl-L-alanine Data from a closely related analogue provides insight into expected solid-state structure.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Unit Cell a (Å) | 5.303(1) | researchgate.net |

| Unit Cell b (Å) | 11.231(2) | researchgate.net |

| Unit Cell c (Å) | 19.141(4) | researchgate.net |

| Temperature (K) | 20 | researchgate.net |

Table 5: Selected Bond Critical Point Properties in the L-Alanyl-glycyl-L-alanine Backbone Based on Home Laboratory Low-Temperature (20 K) X-ray Data.

| Bond | Electron Density ρ(r) (eÅ⁻³) | Laplacian ∇²ρ(r) (eÅ⁻⁵) | Reference |

|---|---|---|---|

| C1-N1 | 1.70(2) | -7.6(1) | researchgate.net |

| N2-C2 | 2.43(2) | -15.5(2) | researchgate.net |

| C3-C4 | 1.75(3) | -9.6(2) | researchgate.net |

| N3-C4 | 2.44(2) | -16.8(1) | researchgate.net |

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for peptide analysis, providing information on molecular weight, sequence, and structure. Various ionization methods and analyzers are employed to study L-Alanylglycyl-L-alaninamide.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing peptides. In this method, a solution of the peptide is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with minimal fragmentation. For this compound, ESI-MS typically produces multiply protonated ions, most commonly the singly protonated species [M+H]⁺. This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. acs.orgnih.gov The high sensitivity of ESI-MS makes it suitable for detecting the peptide even at low concentrations.

Table 1: Expected ESI-MS Ions for this compound (C₈H₁₆N₄O₃, Molecular Weight: 216.24 g/mol )

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | [C₈H₁₇N₄O₃]⁺ | 217.25 |

| [M+Na]⁺ | [C₈H₁₆N₄O₃Na]⁺ | 239.23 |

| [M+K]⁺ | [C₈H₁₆N₄O₃K]⁺ | 255.20 |

| [2M+H]⁺ | [C₁₆H₃₃N₈O₆]⁺ | 433.49 |

Note: The m/z (mass-to-charge ratio) values are calculated based on the monoisotopic mass of the most abundant isotopes.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique ideal for peptide analysis. google.com The peptide is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb the laser energy and desorb, carrying the peptide into the gas phase as a singly charged ion, typically [M+H]⁺. googleapis.comdrugbank.com MALDI is known for its high throughput and tolerance to salts and buffers, making it a robust method for determining the molecular weight of peptides like this compound. drugbank.com It is frequently coupled with a time-of-flight (TOF) mass analyzer (MALDI-TOF). google.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming the amino acid sequence of peptides. researchgate.netnih.gov In an MS/MS experiment, the precursor ion of this compound (e.g., the [M+H]⁺ ion at m/z 217.25) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). researchgate.net The resulting fragment ions are then mass-analyzed.

The fragmentation of peptides primarily occurs at the amide bonds along the backbone, producing characteristic 'b' and 'y' ions. researchgate.net The b-ions contain the N-terminus, while the y-ions contain the C-terminus. By analyzing the mass differences between the peaks in the fragment ion spectrum, the amino acid sequence can be deduced and verified. pnas.org For this compound (Ala-Gly-Ala-NH₂), a specific pattern of b- and y-ions would be expected, confirming the sequence and the presence of the C-terminal amide.

Table 2: Predicted MS/MS Fragment Ions for this compound ([M+H]⁺ = 217.25)

| Fragment Ion | Sequence | Calculated m/z | Fragment Ion | Sequence | Calculated m/z |

| b₁ | Ala | 72.04 | y₁ | Ala-NH₂ | 89.07 |

| b₂ | Ala-Gly | 129.07 | y₂ | Gly-Ala-NH₂ | 146.10 |

| b₃ | Ala-Gly-Ala | 200.10 | y₃ | Ala-Gly-Ala-NH₂ | 217.14 |

Note: The table shows the primary b- and y-type fragment ions. Other fragment types like a-ions or ions resulting from neutral losses (e.g., H₂O, NH₃) may also be observed.

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge in the gas phase. sepscience.com This technique is particularly valuable for studying the three-dimensional structure of peptides. osti.govnih.govacs.org For this compound, different conformers (spatial arrangements of the molecule) can be separated in the ion mobility cell based on their different drift times through a buffer gas. researchgate.net This allows for the investigation of the peptide's conformational landscape, revealing how factors like intramolecular hydrogen bonding and the positioning of the methyl side chains of alanine (B10760859) residues influence its structure in a solvent-free environment. osti.govacs.org By coupling ion mobility with MS, it is possible to obtain mass spectra for each conformationally distinct species, providing a deeper understanding of the peptide's intrinsic structural preferences. biorxiv.orgescholarship.org

Chromatographic Separation Methods

Chromatographic techniques are essential for the purification and analytical assessment of synthetic peptides, ensuring that the final product is free from impurities such as deletion sequences, incompletely deprotected peptides, or by-products from synthesis.

High-Performance Liquid Chromatography (HPLC) is the standard method for the purification and purity analysis of synthetic peptides, including this compound. uni-goettingen.desigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is most commonly used, where the peptide is separated based on its hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA). acs.org The retention time of the peptide is a characteristic property under specific chromatographic conditions and is used for its identification and quantification.

Ultraperformance Liquid Chromatography (UPLC) is an advancement over HPLC that uses smaller particle sizes in the stationary phase column (<2 µm). lcms.cz This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. UPLC is highly effective for resolving this compound from closely related impurities, providing a more accurate assessment of its purity. researchgate.net Both HPLC and UPLC are routinely coupled with UV detectors and mass spectrometers for comprehensive analysis. ucl.ac.uknih.gov

Size-Exclusion Chromatography (SEC) for Oligomerization State

Size-Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic volume in solution. nih.govnih.gov It is widely used to assess the oligomerization state of peptides and proteins, identifying monomers, dimers, and larger aggregates. nih.govnih.gov In a typical SEC experiment, a sample is passed through a column packed with a porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules have a longer retention time. nih.gov

For a short peptide like this compound, SEC can be employed to determine if it exists solely as a monomer or if it self-associates to form oligomers. The elution profile would reveal peaks corresponding to different species, and their retention times can be compared to those of molecular weight standards to estimate their size. The use of advanced detectors, such as multi-angle light scattering (MALLS), in conjunction with SEC can provide more precise information on the molar mass of each eluting species. nih.gov

Table 1: Representative SEC Analysis of a Model Peptide

This table illustrates a hypothetical SEC analysis for a tripeptide, showing the retention times and corresponding estimated molecular weights for monomeric and dimeric forms.

| Elution Peak | Retention Time (min) | Estimated Molecular Weight (Da) | Oligomerization State |

| 1 | 12.5 | ~460 | Dimer |

| 2 | 15.2 | ~230 | Monomer |

Light Scattering Techniques

Light scattering techniques are non-invasive methods that provide valuable information about the size, shape, and molecular weight of macromolecules in solution.

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Homogeneity

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. anton-paar.comusp.org These fluctuations are related to the diffusion coefficient of the particles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation. anton-paar.com DLS is particularly useful for assessing the size distribution and homogeneity of a peptide sample. usp.orgunchainedlabs.com A narrow size distribution indicates a homogenous sample, while the presence of multiple peaks or a broad distribution suggests aggregation or polydispersity. unchainedlabs.com

For this compound, DLS would provide a rapid assessment of its average size in solution and whether aggregates are present. This technique is highly sensitive to the presence of even small amounts of larger aggregates. unchainedlabs.com

Table 2: Representative DLS Data for a Homogenous Tripeptide Solution

This table shows typical DLS results for a well-behaved, monomeric tripeptide in solution.

| Parameter | Value |

| Hydrodynamic Radius (Rh) | ~0.5 - 1.0 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Size Distribution | Monomodal |

Static Light Scattering (SLS) for Absolute Molecular Weight Determination

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. wikipedia.org This information is used to determine the absolute weight-average molecular weight (Mw) of a macromolecule, without the need for calibration standards. wikipedia.org When combined with a separation technique like SEC (SEC-MALS), it can determine the absolute molecular weight of each species eluting from the column. nih.gov The technique also provides the radius of gyration (Rg) and the second virial coefficient (A2), which gives insight into solvent-solute interactions. wikipedia.org

In the characterization of this compound, SLS would be instrumental in confirming its monomeric molecular weight and investigating any potential concentration-dependent oligomerization.

Table 3: Representative SLS Data for a Tripeptide

This table presents hypothetical SLS data for a tripeptide, demonstrating its utility in determining absolute molecular weight.

| Parameter | Value | Interpretation |

| Weight-Average Molecular Weight (Mw) | ~230 Da | Consistent with the monomeric form |

| Radius of Gyration (Rg) | Not applicable (too small) | Typical for small molecules |

| Second Virial Coefficient (A2) | > 0 | Indicates favorable peptide-solvent interactions |

Complementary Biophysical and Spectroscopic Methods

To obtain a comprehensive understanding of a peptide's behavior, it is often necessary to employ a range of complementary techniques.

Analytical Ultracentrifugation (AUC)

Analytical Ultracentrifugation (AUC) is a powerful method for studying the size, shape, and interactions of macromolecules in solution. nih.govbiorxiv.orgrc-harwell.ac.uk In a sedimentation velocity (SV) experiment, the rate at which a molecule sediments under a strong centrifugal force is measured to determine its sedimentation coefficient, which is related to its mass and shape. rc-harwell.ac.uk Sedimentation equilibrium (SE) experiments, on the other hand, are performed at lower speeds and allow for the determination of absolute molecular weight and association constants for interacting systems. rc-harwell.ac.ukisbg.fr

For this compound, AUC could definitively determine its oligomeric state in solution and provide insights into the thermodynamics of any self-association. nih.govisbg.fr

Table 4: Representative AUC Sedimentation Velocity Data for a Tripeptide

This table illustrates the expected sedimentation coefficient for a monomeric tripeptide.

| Parameter | Value |

| Sedimentation Coefficient (s) | ~0.5 - 1 S |

| Frictional Ratio (f/f0) | ~1.0 - 1.2 |

| Oligomerization State | Monomer |

Differential Scanning Fluorimetry (DSF) for Protein/Peptide Stability

Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, is a high-throughput technique used to assess the thermal stability of proteins and peptides. nih.govnih.govescholarship.org The method monitors the change in fluorescence of a dye that binds to hydrophobic regions of the peptide as it unfolds with increasing temperature. unchainedlabs.com The melting temperature (Tm), the point at which 50% of the peptide is unfolded, is a key indicator of its stability. escholarship.orgresearchgate.net

While short peptides like this compound may not exhibit a classic cooperative unfolding transition like larger proteins, DSF can still provide valuable information on their conformational stability in different buffer conditions or in the presence of ligands. nih.gov Studies on the thermal stability of proteins in the presence of L-alanine have demonstrated the utility of this technique. researchgate.net

Table 5: Representative DSF Data for a Tripeptide

This table shows a hypothetical melting temperature for a tripeptide, which can be influenced by the experimental conditions.

| Condition | Apparent Melting Temperature (Tm) (°C) |

| Standard Buffer (pH 7.4) | 45 |

| High Salt Concentration | 48 |

| Low pH | 42 |

Surface Plasmon Resonance (SPR) for Binding Thermodynamics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time monitoring of biomolecular interactions. It provides invaluable data on the thermodynamics and kinetics of binding events, which are crucial for understanding the molecular recognition processes that are fundamental in drug design.

In a typical SPR experiment, one interacting molecule, the ligand, is immobilized on a sensor chip surface, while the other molecule, the analyte, flows over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This response is directly proportional to the mass of the bound analyte.

By performing SPR experiments at various temperatures, the thermodynamic parameters of the binding interaction, such as changes in enthalpy (ΔH) and entropy (ΔS), can be determined. These parameters provide a more complete picture of the binding energetics beyond the dissociation constant (K D ). For instance, SPR has been effectively used to study the binding of phosphotyrosine-containing peptides to SH2 domains, revealing distinct thermodynamic and kinetic profiles for different peptide-protein interactions.

The data obtained from SPR can be used to calculate the association rate constant (k on ), the dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).

Table 1: Hypothetical Thermodynamic and Kinetic Parameters for this compound Interaction Measured by SPR

| Parameter | Value | Unit |

| Association Rate (k on ) | 2.5 x 10^5 | M⁻¹s⁻¹ |

| Dissociation Rate (k off ) | 1.0 x 10⁻³ | s⁻¹ |

| Dissociation Constant (K D ) | 4.0 | nM |

| Enthalpy Change (ΔH) | -15 | kcal/mol |

| Entropy Change (ΔS) | -20 | cal/mol·K |

Fluorescence Polarization Anisotropy (FPA) for Ligand-Binding Constants

Fluorescence Polarization Anisotropy (FPA), or Fluorescence Polarization (FP), is a solution-based technique used to investigate molecular interactions and binding affinities. The principle of FPA is based on the differential rotation of a fluorescently labeled molecule in its free versus bound state. A small, fluorescently labeled ligand rotates rapidly in solution, leading to a low polarization value. Upon binding to a larger molecule, the rotational motion of the labeled ligand is significantly slowed, resulting in an increase in the polarization of the emitted light.

This change in polarization is directly related to the fraction of the bound ligand, allowing for the determination of the dissociation constant (K d ) of the interaction. FPA is a sensitive method that requires only small amounts of material and can be used to study a wide range of interactions, including those with low affinity. Competition assays, where a non-labeled compound competes with the fluorescent ligand for binding, can be used to determine the binding constants of unlabeled molecules.

Table 2: Hypothetical FPA Data for this compound Binding

| Concentration of Unlabeled this compound (nM) | Fluorescence Anisotropy (r) |

| 0 | 0.350 |

| 1 | 0.325 |

| 10 | 0.250 |

| 100 | 0.150 |

| 1000 | 0.105 |

| 10000 | 0.100 |

Note: The data in this table is hypothetical and for illustrative purposes only. The anisotropy values would be dependent on the specific fluorescent label and binding partner used in the experiment.

UV-Visible Second Derivative Spectroscopy for Unfolding Dynamics

UV-Visible spectroscopy is a fundamental technique for studying proteins and peptides. However, the absorption spectra of complex molecules often suffer from overlapping peaks, which can obscure important structural information. Second derivative spectroscopy is a powerful analytical tool that can enhance the resolution of these overlapping spectral features. By calculating the second derivative of the absorbance spectrum, subtle changes in the spectrum, which may not be apparent in the zero-order spectrum, can be visualized.

This technique is particularly useful for monitoring the unfolding dynamics of peptides. The aromatic amino acid residues, such as tyrosine and phenylalanine, have distinct absorption spectra that are sensitive to their local environment. Changes in the tertiary structure of a peptide during unfolding will alter the environment of these residues, leading to shifts in their absorption maxima. These shifts are more clearly resolved in the second derivative spectrum, providing insights into the stability and conformational changes of the peptide. For example, the second derivative spectra of L-phenylalanine and L-tyrosine show distinct minima that can be used to identify their presence and monitor their environment within a peptide.

Table 3: Second Derivative Minima for Aromatic Amino Acids

| Amino Acid | Wavelength of Minima (nm) |

| L-Phenylalanine | 246, 252, 258, 264, 268 |

| L-Tyrosine | 275, 282 |

This data is based on general observations for these amino acids and would be used as a reference for analyzing the spectrum of a peptide containing them.

Capillary Electrophoresis for Enantiomer Separation and Purity

Capillary electrophoresis (CE) is a highly efficient separation technique with numerous advantages, including low sample and solvent consumption, high separation efficiency, and flexibility in method development. It has become a powerful tool for the enantiomeric separation of chiral compounds, which is of critical importance in the pharmaceutical industry due to the often differing pharmacological activities of enantiomers.

Enantiomeric separation in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors due to their ability to form transient diastereomeric complexes with the enantiomers of the analyte. The different stabilities of these complexes lead to different electrophoretic mobilities, enabling their separation.

The optimization of a chiral CE method involves investigating several parameters, including the type and concentration of the chiral selector, the pH of the BGE, the capillary temperature, and the applied voltage. For neutral compounds, the use of charged chiral selectors, such as sulfated cyclodextrins, is often necessary to induce a differential migration. The method can be validated to determine the enantiomeric purity of a substance, with the ability to detect and quantify small amounts of the undesired enantiomer.

**Table 4

Structure Activity Relationship Sar and Design Principles for L Alanylglycyl L Alaninamide Derivatives

Impact of Amino Acid Substitutions and Residue Modifications on Oligopeptide Conformation and Function

The biological function of an oligopeptide like L-Alanylglycyl-L-alaninamide is intrinsically linked to its three-dimensional conformation, which is dictated by its amino acid sequence. Altering this sequence through amino acid substitutions can have profound effects on its structure and, consequently, its activity.

Amino acid replacements are broadly classified as either conservative or radical. wikipedia.org A conservative substitution involves replacing an amino acid with another that has similar physicochemical properties (e.g., size, charge, hydrophobicity). wikipedia.org For instance, in the this compound backbone, replacing one L-alanine residue with another small, nonpolar residue like L-valine might lead to subtle changes in conformation. In contrast, a radical replacement, such as substituting L-alanine with a charged residue like L-aspartic acid, could significantly alter the peptide's structure and function. wikipedia.org

Research has shown that the context of an amino acid substitution is crucial. The effect of a substitution at one position can be influenced by its neighboring residues. pnas.orgmdpi.com For example, the presence of a bulky or aromatic amino acid can restrict the conformational freedom of its neighbors. pnas.org Studies on protein structures have revealed that certain amino acids are preferred in specific secondary structures; for instance, alanine (B10760859) (A), a component of this compound, is known to favor the formation of α-helices, while glycine (B1666218) (G) often disrupts them. mdpi.com

Table 1: Predicted Effects of Amino Acid Substitutions on Peptide Properties

| Original Residue | Substitution | Predicted Effect on Conformation | Predicted Effect on Function |

|---|---|---|---|

| L-Alanine | L-Valine | Minor change, potential for localized steric hindrance. | Likely conserved or slightly altered activity. |

| L-Alanine | L-Aspartic Acid | Significant change due to introduction of charge, potential for new electrostatic interactions. | Likely radical change in activity, potential for new target interaction. |

| Glycine | L-Proline | Major conformational restriction, introduction of a rigid bend. | Significant alteration of biological activity due to structural rigidity. |

| L-Alanine | D-Alanine | Altered chirality, leading to different 3D structure. nih.gov | Potential for reduced or abolished activity, or interaction with different targets. biochemden.com |

Role of Chirality (L- and D-amino acids) in Modulating Structural Features and Interactions

With the exception of glycine, all amino acids are chiral, existing as L- and D-enantiomers, which are non-superimposable mirror images of each other. libretexts.orgyoutube.com In nature, proteins are almost exclusively composed of L-amino acids. biochemden.comyoutube.com The chirality of the constituent amino acids in a peptide like this compound is a critical determinant of its three-dimensional structure and its interactions with other chiral molecules, such as biological receptors and enzymes. biochemden.com

The incorporation of a D-amino acid in place of an L-amino acid in a peptide sequence can dramatically alter its secondary structure. For example, a D-amino acid can induce a turn in a peptide chain that would otherwise adopt a helical or sheet conformation. This is because the side chain of a D-amino acid projects in a different direction relative to the peptide backbone compared to its L-counterpart.

This stereochemical difference has profound implications for biological activity. Since enzymes and receptors are chiral, they often exhibit a high degree of stereospecificity, meaning they will bind to one enantiomer but not the other. biochemden.com Consequently, a peptide containing D-amino acids may not be recognized by the same biological targets as its all-L-isomer. However, this property can be exploited in drug design. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that specifically cleave peptide bonds between L-amino acids. This increased metabolic stability can lead to a longer duration of action in a therapeutic context.

Furthermore, the specific chirality of a peptide can influence its interactions within a membrane environment. Studies have shown that while a specific peptide chirality may not be an absolute requirement for interaction with cholesterol-containing membranes, the chirality of the membrane lipids themselves can dictate the extent of peptide-induced domain formation. nih.gov

Table 2: Comparison of L- and D-Amino Acid Containing Peptides

| Property | All L-Amino Acid Peptide | D-Amino Acid Containing Peptide |

|---|---|---|

| Natural Abundance | High biochemden.comyoutube.com | Rare in higher organisms. |

| Proteolytic Stability | Susceptible to degradation. | Generally resistant to degradation. |

| Receptor Binding | Binds to specific chiral receptors. biochemden.com | May have reduced, altered, or no binding to the same receptors. biochemden.com |

| Immunogenicity | Can be immunogenic. | Often less immunogenic. |

Rational Design of Peptidomimetics Based on the this compound Core

While peptides have significant therapeutic potential, they often suffer from poor oral bioavailability and rapid degradation. Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to overcome these limitations. nih.govunimi.it The this compound sequence can serve as a core scaffold for the rational design of such peptidomimetics. uq.edu.au

The design process often begins with identifying the key amino acid residues ("hot spots") responsible for the biological activity of the parent peptide. nih.gov Techniques like alanine scanning, where each residue is systematically replaced by alanine, can help elucidate these key positions. uq.edu.au Once the pharmacophore—the essential arrangement of atoms or functional groups for biological activity—is understood, non-peptidic scaffolds can be designed to hold these functional groups in the correct spatial orientation. chemrxiv.orgnih.gov

Various strategies are employed to create peptidomimetics from a core like this compound. These include:

Backbone Modifications: Replacing amide bonds with more stable linkages to increase resistance to proteolysis.

Side Chain Modifications: Introducing unnatural amino acids or other chemical moieties to enhance binding affinity or specificity. acs.org

Constrained Scaffolds: Using cyclic structures or other rigid frameworks to lock the molecule into its bioactive conformation, which can improve potency and selectivity. uq.edu.aunih.gov

Computer-aided molecular design and molecular dynamics simulations are invaluable tools in this process, allowing for the in-silico evaluation of potential peptidomimetic candidates before their chemical synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oligopeptide Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For oligopeptides like derivatives of this compound, QSAR can be a powerful tool for predicting the activity of novel sequences and guiding their design. nih.gov

The development of a QSAR model involves several steps:

Data Set Compilation: A dataset of peptides with known structures and measured biological activities is assembled. nih.gov

Descriptor Calculation: Numerical descriptors that characterize the physicochemical properties of the peptides are calculated. These can include properties of individual amino acids (e.g., hydrophobicity, size, charge) or descriptors of the entire peptide. nih.gov

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is assessed using an external set of compounds not used in the model's creation. nih.gov

For oligopeptides, information about the amino acid sequence is a key determinant of activity. nih.gov QSAR models have shown that the properties of amino acids at specific positions can be highly influential. For instance, in some models for ACE-inhibitory peptides, there is a preference for bulky hydrophobic amino acids at one position and smaller aliphatic residues at another. nih.gov By applying such models to derivatives of this compound, it would be possible to predict which amino acid substitutions are most likely to enhance a desired biological activity, thereby streamlining the discovery and optimization process.

Peptide Self Assembly and Supramolecular Chemistry of Oligoalaninamide Systems

Mechanistic Studies of Self-Assembly Pathways (e.g., α-Helix to β-Sheet Transitions)

The self-assembly of peptides is a hierarchical process that often involves conformational transitions between secondary structures. nih.gov A common pathway observed is the transition from an α-helical conformation to a β-sheet structure, which then serves as the foundation for the formation of larger aggregates. nih.govnih.gov

Initially, in solution, peptide monomers may exist in a random coil or a partially helical state. Under specific environmental conditions, these monomers can undergo a conformational change to adopt a β-strand geometry. These β-strands then associate with one another through intermolecular hydrogen bonding between the peptide backbones, leading to the formation of β-sheets. byjus.com This process is often cooperative, meaning that the formation of an initial β-sheet structure facilitates the recruitment and conformational change of additional peptide monomers.

Driving Forces for Supramolecular Organization

The spontaneous organization of oligoalaninamide systems into supramolecular structures is governed by a delicate balance of several non-covalent interactions. These forces dictate the final morphology and stability of the resulting nanomaterials. frontiersin.org

Hydrogen Bonding: This is a primary driving force in peptide self-assembly, particularly in the formation of β-sheet structures where intermolecular hydrogen bonds form between the amide and carbonyl groups of adjacent peptide backbones. nih.govfrontiersin.org These bonds provide the stability and directionality required for the formation of extended, ordered aggregates.

Hydrophobic Interactions: The hydrophobic side chains of amino acids, such as the methyl group in alanine (B10760859), play a crucial role. In an aqueous environment, these nonpolar groups tend to minimize their contact with water molecules by clustering together. This hydrophobic effect is a significant contributor to the collapse of peptide chains and the subsequent aggregation into larger structures. mdpi.comcolostate.edu

π-π Stacking: While the alanine side chain itself is not aromatic, the introduction of aromatic moieties, such as diphenylalanine, can introduce π-π stacking interactions. frontiersin.orgcolostate.edu These interactions between aromatic rings contribute significantly to the stability and order of the self-assembled structures.

Electrostatic Interactions: The terminal amino and amide groups of L-Alanylglycyl-L-alaninamide can carry charges depending on the pH of the solution. Electrostatic attractions or repulsions between these charged groups can influence the packing of the peptide molecules within the supramolecular assembly. mdpi.comfrontiersin.org

The interplay of these forces is complex and synergistic. The formation of hydrogen bonds often facilitates the close proximity required for hydrophobic interactions and van der Waals forces to become effective, leading to a highly organized and stable supramolecular architecture.

Characterization of Self-Assembled Nanostructures

The self-assembly of oligoalaninamide systems can give rise to a variety of well-defined nanostructures. The specific morphology is highly dependent on the peptide sequence and the environmental conditions during assembly. Common structures observed include:

Nanoribbons and Nanotapes: These are elongated, flattened structures that are often formed from the lateral association of β-sheets. colostate.edu

Nanotubes: Hollow, cylindrical structures can also be formed, sometimes through the helical twisting of nanoribbons or by the self-assembly of cyclic peptides. colostate.edumdpi.com

Fibrils: These are long, thin fibers that are a hallmark of many self-assembling peptide systems and are often associated with the formation of extensive β-sheet networks. nih.govnih.gov

A variety of analytical techniques are employed to characterize these nanostructures. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are invaluable for directly visualizing the morphology and dimensions of the assemblies. mdpi.com Spectroscopic methods such as Circular Dichroism (CD) and Fourier-Transform Infrared (FT-IR) spectroscopy provide information about the secondary structure of the peptides within the assemblies, confirming the presence of β-sheets or α-helices. nih.gov X-ray diffraction can be used to probe the molecular packing and repeating structural motifs within the nanostructures. nih.gov

| Nanostructure Type | Typical Morphology | Key Stabilizing Interactions |

| Nanoribbons/Tapes | Elongated, flat | Hydrogen bonding, Hydrophobic interactions |

| Nanotubes | Hollow, cylindrical | Hydrogen bonding, π-π stacking (if aromatic residues are present) |

| Fibrils | Long, thin fibers | Extensive β-sheet formation via hydrogen bonding |

Modulation of Self-Assembly by Environmental Factors

The self-assembly process of oligoalaninamide systems is highly sensitive to the surrounding environment. By tuning these external parameters, it is possible to control the formation, morphology, and stability of the resulting nanostructures.

pH: The pH of the solution can significantly impact the charge state of the terminal amino and carboxyl groups of the peptide. Changes in pH can alter the electrostatic interactions between peptide molecules, either promoting or inhibiting assembly. For instance, neutralizing the charges can reduce electrostatic repulsion and favor aggregation. mdpi.comnih.gov

Concentration: The concentration of the peptide in solution is a critical factor. Above a certain critical concentration, the peptide monomers will begin to self-assemble into larger structures. Varying the concentration can influence the kinetics of assembly and the final morphology of the nanostructures.

Ionic Strength: The presence of salts in the solution can screen electrostatic interactions between charged peptide molecules. Increasing the ionic strength can therefore modulate the self-assembly process, sometimes leading to the formation of different types of nanostructures. mdpi.com For example, shielding electrostatic interactions can facilitate the formation of β-hairpin structures that then self-assemble. mdpi.com

Functional Modification Methods for Self-Assembling Peptides

To expand the functionality of self-assembling peptides like this compound for various applications, their chemical structure can be modified. These modifications can be made to the main peptide chain or the side chains of the amino acids. creative-peptides.com

Direct Modification: This involves the direct chemical alteration of the peptide. Common strategies include:

Alkylation: Attaching alkyl chains to the peptide can enhance its hydrophobicity, influencing the self-assembly process and the properties of the resulting materials. mdpi.comcreative-peptides.com

Phosphorylation: The addition of phosphate (B84403) groups can introduce negative charges and increase hydrophilicity, providing a switch to control self-assembly through enzymatic dephosphorylation. creative-peptides.com

Indirect Modification: This approach involves the non-covalent association of functional molecules with the self-assembled peptide structures.

Functional Group Conjugation: Bioactive molecules, fluorescent dyes, or targeting ligands can be covalently attached to the peptide. This is often achieved through solid-phase peptide synthesis, where the desired functional group is incorporated during the synthesis process. creative-peptides.com For example, polyethylene (B3416737) glycol (PEG) can be conjugated to peptides to improve their biocompatibility and circulation time in biological systems. creative-peptides.com

These modifications allow for the creation of "smart" biomaterials that can respond to specific stimuli or perform targeted functions, opening up possibilities in drug delivery, tissue engineering, and biosensing.

| Modification Method | Purpose | Example |

| Alkylation | Increase hydrophobicity, control assembly | Attachment of fatty acid chains. creative-peptides.com |

| Phosphorylation | Introduce a trigger for assembly/disassembly | Addition of a phosphate group that can be removed by an enzyme. creative-peptides.com |

| PEGylation | Enhance biocompatibility and circulation time | Conjugation of polyethylene glycol (PEG) to the peptide. creative-peptides.com |

| Functional Molecule Conjugation | Introduce specific bioactivity or imaging capabilities | Attachment of a fluorescent dye or a cell-targeting ligand. creative-peptides.com |

Biochemical Interactions and Enzymatic Studies

Substrate Specificity and Enzymatic Degradation Mechanisms of Oligopeptides

The enzymatic breakdown of oligopeptides is a critical biological process mediated primarily by peptidases, which exhibit varying degrees of substrate specificity. The degradation of a tripeptide like L-Alanylglycyl-L-alaninamide would likely be initiated by aminopeptidases, which sequentially cleave amino acids from the N-terminus of peptides and proteins. scbt.com

Enzyme-Substrate Recognition:

The susceptibility of this compound to enzymatic hydrolysis is governed by the specific recognition of its constituent amino acids by the active site of a peptidase. Aminopeptidases display distinct preferences for the N-terminal amino acid residue. Alanine (B10760859) aminopeptidases (EC 3.4.11.2), for instance, show a high affinity for substrates with an N-terminal alanine. scispace.com The subsequent glycine (B1666218) and alanine residues also influence the binding and catalytic efficiency. Studies on microbial serine proteases like thermitase and subtilisin BPN' have shown that small amino acid residues such as Alanine and Glycine are favored in the P'1 position (the first residue on the C-terminal side of the scissile bond), which corresponds to the glycine residue in the first potential cleavage of this compound. nih.gov

Mechanism of Degradation:

The degradation of this compound by an aminopeptidase (B13392206) would proceed as follows:

The enzyme recognizes and binds the N-terminal L-alanine.

The peptide bond between L-alanine and glycine is hydrolyzed, releasing a free L-alanine molecule.

The remaining dipeptide amide, Glycyl-L-alaninamide, is then either released or further hydrolyzed by the same or a different peptidase.

The rate of hydrolysis is influenced by the length of the peptide chain. For some ribosomal-bound aminopeptidases from Escherichia coli, the rate of hydrolysis of the N-terminal peptide bond increases as the peptide size increases from a dipeptide to a tripeptide. cdnsciencepub.com Furthermore, the nature of the amino acid residues is crucial; tripeptidases from Lactococcus lactis show a decreasing Kₘ value (indicating higher affinity) as the number of alanine residues increases in a tripeptide substrate. researchgate.net Conversely, an increase in glycine residues tends to increase the Kₘ value. researchgate.net The C-terminal amide group on this compound also affects its interaction with enzymes, as some peptidases have specific requirements at the C-terminus.

| Enzyme/Enzyme Class | Typical Substrate(s) | Key Specificity Determinants | Reference |

|---|---|---|---|

| Alanine Aminopeptidase (EC 3.4.11.2) | Peptides with N-terminal Alanine | Preferentially hydrolyzes substrates with N-terminal alanine, but can also remove other residues like leucine. | scispace.com |

| Tripeptide Aminopeptidase (EC 3.4.11.4) | Leucyl-glycyl-glycine, Triglycine | Acts only on the N-terminal peptide bond of tripeptides. | scispace.com |

| Lactococcus lactis Tripeptidase | Trialanine, Triglycine | Affinity increases with the number of alanine residues and decreases with the number of glycine residues. | researchgate.net |

| Thermitase, Subtilisin BPN' | Peptide amides (e.g., Ac-Pro-Ala-Pro-Phe-AA-NH₂) | Favor small amino acids like Ala and Gly at the P'1 position. | nih.gov |

| E. coli Ribosomal Aminopeptidase | Leucyl, methionyl, threonyl, and lysyl peptides | Rate of hydrolysis increases with peptide length (tripeptides > dipeptides). | cdnsciencepub.com |

Metal Ion Complexation and Coordination Chemistry with Peptide Amides

Peptides and their derivatives, including peptide amides, are effective ligands for a variety of metal ions. The coordination chemistry is primarily dictated by the available donor atoms: the N-terminal amino group, the C-terminal carboxylate group (or in this case, the amide group), the peptide backbone amide nitrogens and oxygens, and any coordinating side chains. For this compound, the potential coordination sites are the N-terminal amino nitrogen, two backbone amide nitrogens, and the C-terminal amide group.

Coordination with Copper(II):

Copper(II) is a particularly effective metal ion for promoting the deprotonation and subsequent coordination of peptide amide nitrogens. nih.govcdnsciencepub.com The complexation typically begins at lower pH with the terminal amino group anchoring the metal ion. As the pH increases, the Cu(II) ion facilitates the deprotonation of the amide protons of the peptide backbone, leading to the formation of highly stable, fused chelate ring structures. nih.govcdnsciencepub.com

For a tripeptide like this compound, the coordination with Cu(II) would likely proceed through the following species:

[Cu(H₂L)]²⁺: At acidic pH, coordination might involve the N-terminal amino group and a carbonyl oxygen from a peptide bond.

[Cu(HL)]⁺: As pH rises, the first peptide amide proton is lost, and the deprotonated nitrogen coordinates to the Cu(II) ion, forming a {Namino, Namide} chelate.

[Cu(L)]: With a further increase in pH, the second peptide amide proton is displaced, leading to a complex where Cu(II) is coordinated by the terminal amino nitrogen and two consecutive deprotonated amide nitrogens {Namino, Namide, Namide}. mdpi.com This 3N coordination often results in a square-planar or square-pyramidal geometry. at.uaresearchgate.net

The stability of these complexes is influenced by the size of the chelate rings formed. Coordination involving the N-terminal amine and the first deprotonated amide nitrogen forms a stable five-membered ring. Subsequent coordination of the next amide nitrogen results in a fused 5-5 membered ring system, which is a common and stable motif in copper(II)-peptide chemistry. cdnsciencepub.com

| Peptide | Metal Ion | Coordination Sites | Complex Geometry/Notes | Reference |

|---|---|---|---|---|

| Glycylglycine | Cu(II) | {NH₂, N⁻amide, COO⁻} | Acts as a terdentate ligand forming a 5-5 membered fused-ring chelate. | cdnsciencepub.com |

| β-Alanylglycine | Cu(II) | {NH₂, N⁻amide, COO⁻} | Forms a 6-5 membered fused-ring chelate, which is less stable than the 5-5 system of glycylglycine. | cdnsciencepub.comcdnsciencepub.com |

| Glycyl-L-alanine | Cu(II) | {NH₂, N⁻amide, COO⁻} | Formation of a stable 5-5 fused-ring system. | zenodo.org |

| Tripeptides (general) | Cu(II) | {NH₂, N⁻amide, N⁻amide} | Formation of a 4N complex with the terminal amine, two amide nitrogens, and often a fourth ligand (e.g., water or another donor atom). | mdpi.com |

| Glycylalanylalanine | Au(III) | {NH₂, N⁻amide, N⁻amide, CO₂⁻} | Forms a square-planar AuN₃O chromophore. | researchgate.net |

Application of this compound as Biochemical Probes

While direct applications of this compound as a biochemical probe are not extensively documented, its structure makes it an ideal candidate for the development of synthetic enzyme substrates. These probes are crucial tools for measuring enzyme activity, screening for inhibitors, and studying protease specificity. scbt.com

Principle of Peptide-Based Probes:

The most common application for a peptide amide like this compound would be as a backbone for a fluorogenic or chromogenic substrate. rsc.org The general principle involves chemically modifying the peptide with two additional groups:

A reporter group (e.g., a fluorophore like 7-amino-4-methylcoumarin, AMC). thermofisher.comrndsystems.com

A quencher group (in the case of FRET probes). rndsystems.com

In a typical fluorogenic substrate, the C-terminal amide of the peptide is replaced with a fluorophore, such as AMC. The amide bond linking the peptide to the fluorophore effectively quenches the fluorescence of the reporter group. rsc.orgrndsystems.com When a specific protease recognizes and cleaves this amide bond, the fluorophore is released, resulting in a significant increase in fluorescence that can be measured to quantify enzyme activity. nih.govontosight.ai

Potential Application of this compound:

Given the substrate specificity of many aminopeptidases and proteases for small, neutral amino acids, a probe based on the Ala-Gly-Ala sequence could be designed to assay for enzymes that cleave after alanine. For example, a synthetic probe like L-Alanylglycyl-L-Alanyl-AMC could potentially serve as a substrate for an enzyme like alanine aminopeptidase or another endopeptidase with a preference for alanine at the P1 position. Cleavage of the Alanyl-AMC bond would liberate the highly fluorescent AMC molecule, providing a sensitive measure of the enzyme's activity. The design of such probes allows for the rapid profiling of protease specificity and is a cornerstone of enzyme kinetics and drug discovery. nih.gov

| Substrate | Reporter/Quencher System | Target Enzyme(s) | Principle of Detection | Reference |

|---|---|---|---|---|

| Z-Leu-Arg-AMC | 7-Amino-4-methylcoumarin (AMC) | Cathepsin B, Cathepsin L, Cathepsin V | Cleavage of the Arg-AMC amide bond releases the fluorescent AMC group. | rndsystems.com |

| Mca-PLAQAV-Dpa-RSSSR-NH₂ | Mca (fluorophore) / Dpa (quencher) | TACE (ADAM17), ADAM10 | Cleavage between Ala and Val separates the FRET pair, restoring Mca fluorescence. | rndsystems.com |

| Leu-pNA | p-Nitroaniline (pNA) | Aminopeptidases | Cleavage releases the chromogenic pNA group, which can be measured by absorbance. | scbt.com |

| Generic Peptide-ACC | 7-amino-4-carbamoylmethylcoumarin (ACC) | Various Proteases | Cleavage releases the ACC fluorophore, which has enhanced fluorescence over AMC. | nih.gov |

L Alanylglycyl L Alaninamide As a Model System in Fundamental Biological Research

Insights into Protein Folding and Misfolding Mechanisms

The process by which a polypeptide chain achieves its functional three-dimensional structure is a cornerstone of molecular biology. Simple peptides like Ala-Gly-Ala are instrumental in dissecting the fundamental forces and conformational preferences that govern this process. The sequence can be used as a model to investigate how adjacent amino acid residues influence the local conformation, particularly the chirality and flexibility of the central glycine (B1666218) residue, which in turn affects protein folding and function nih.gov.

Theoretical studies and molecular dynamics simulations on short glycine- and alanine-containing peptides are used to calculate conformational energies and predict stable structures nih.govnih.gov. These models provide a baseline for understanding the intrinsic folding tendencies of certain sequences, which is crucial for predicting the structure of larger proteins and understanding diseases associated with protein misfolding.

| Amino Acid | Typical Phi (φ) Range | Typical Psi (ψ) Range | Key Structural Implication |

|---|---|---|---|

| L-Alanine | -170° to -50° | -80° to +160° | The methyl side chain restricts movement, favoring specific secondary structures like α-helices and β-sheets. |

| Glycine | -180° to +180° | -180° to +180° | The lack of a bulky side chain allows for much greater rotational freedom, often found in turns and flexible loops. |

Contributions to Understanding Peptide-Protein and Peptide-Ligand Interactions

The biological function of most proteins involves interactions with other molecules. Short peptides are critical tools for mapping and characterizing the binding sites and interaction forces involved. L-Alanylglycyl-L-alaninamide can be used as a probe to study how proteins recognize and bind to specific, small peptide motifs. The interactions are governed by a combination of forces including hydrogen bonds, electrostatic interactions, and hydrophobic effects acs.org.

NMR spectroscopy and quantum chemical calculations on simple di- and tripeptides help to correlate chemical shifts with changes in conformation and hydrogen bonding that occur upon solvation or binding to a ligand acs.org. These studies reveal how the peptide's environment influences its structure and, consequently, its ability to interact with a binding partner. For instance, the formation or disruption of intramolecular hydrogen bonds within the peptide can expose or conceal recognition sites for a protein receptor nih.govacs.org.

Furthermore, techniques like mass spectrometry can be used to measure the binding energies of peptides to other molecules, providing quantitative data on interaction strength nih.gov. By studying how systematic changes in a model peptide's sequence (e.g., substituting alanine for glycine) affect binding affinity, researchers can determine the contribution of individual amino acids to the interaction. This knowledge is fundamental to the rational design of drugs and inhibitors that target protein-protein or peptide-receptor interfaces.

| Interaction Type | Description | Typical Energy (kcal/mol) | Relevant Moieties in Peptide |

|---|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | 2 - 10 | Backbone amide (N-H) and carbonyl (C=O) groups. |

| Electrostatic (Ionic) | Attraction or repulsion between charged groups. | 5 - 100 | N-terminal amino group (-NH3+) and C-terminal carboxylate group (-COO-). |

| Hydrophobic Effect | The tendency of nonpolar groups to associate in an aqueous environment to minimize contact with water. | ~1 - 2 | Alanine's methyl (-CH3) side chain. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. | 0.5 - 1 | All atoms in the peptide. |

Relevance in the Development of Peptide-Based Materials

The field of bionanotechnology leverages the ability of molecules to self-assemble into highly ordered structures. Short peptides have emerged as powerful building blocks for creating novel biomaterials like hydrogels, nanotubes, and nanofibers for applications in medicine and engineering manchester.ac.ukresearchgate.net. The self-assembly process is driven by specific non-covalent interactions between peptide molecules, including hydrogen bonding and hydrophobic interactions manchester.ac.uk.

Peptides containing alternating hydrophobic (like alanine) and hydrophilic (like glycine) residues are particularly interesting for self-assembly. The specific sequence of this compound could, under the right conditions (e.g., pH, concentration), promote intermolecular associations leading to the formation of larger supramolecular structures. For example, glycine-alanine dipeptide repeats have been shown to rapidly form amyloid fibrils and ribbon-type structures nih.gov. The alanine methyl groups can form hydrophobic cores, while the glycine residues provide flexibility and the peptide backbone facilitates the formation of extensive hydrogen-bonding networks, similar to those in β-sheets manchester.ac.uknih.gov.

By studying the self-assembly of simple model peptides, scientists can deduce the "design rules" that connect a peptide's primary sequence to the final morphology and properties of the resulting nanomaterial manchester.ac.ukmanchester.ac.uk. This understanding allows for the rational design of new peptide sequences to create materials with desired characteristics, such as specific mechanical strength for tissue scaffolding or controlled release properties for drug delivery vehicles.

| Nanostructure | Primary Driving Force(s) | Example Peptide Motif | Potential Application |

|---|---|---|---|

| Nanofibers/Nanotubes | π-π stacking, Hydrogen bonding | Diphenylalanine (FF) | Bioelectronics, Biosensors |

| Hydrogels | Hydrogen bonding, Hydrophobic interactions | Amphiphilic peptides (e.g., V6D) | Drug delivery, Cell culture |

| Amyloid Fibrils | β-sheet formation via Hydrogen bonding | Glycine-Alanine (GA) repeats nih.gov | Biomaterial coatings, Study of amyloid diseases |

| Nanosheets | Hydrophobic interactions, Electrostatic repulsion | Long amphiphilic sequences | Catalysis, Membrane models |

Conclusion and Future Perspectives

Synthesis of Current Research Insights and Gaps

The tripeptide L-Alanylglycyl-L-alaninamide (Ala-Gly-Ala-NH2) represents a simple, yet fundamentally important molecule in peptide science. Current research on similar short-chain peptides primarily focuses on their conformational analysis, which is crucial for understanding the folding and structure of larger proteins. longdom.orgsid.irlongdom.org Studies on analogous peptides, such as those with different amino acid sequences or terminal groups, have utilized techniques like ab initio calculations, Density Functional Theory (DFT), and molecular dynamics (MD) simulations to map their potential energy surfaces and identify stable conformers. sid.irlongdom.orgphyschemres.org For instance, research on peptides like HCO-GLY-L-ILE-GLY-NH2 and various Gly-X-Gly sequences reveals that even minor changes in side chains significantly influence conformational preferences, such as the balance between β-strand and polyproline II (pPII) structures. sid.irnih.gov

However, a significant research gap exists for this compound itself. There is a notable lack of dedicated studies on its specific three-dimensional structure, physicochemical properties, and potential biological activities. While general principles can be inferred from research on similar peptides, the precise impact of the N-terminal alanine (B10760859), the central glycine (B1666218), and the C-terminal alaninamide on its structure and function remains underexplored. The amidation of the C-terminus, in particular, is known to affect the peptide's stability and biological interactions, yet specific thermodynamic and kinetic data for this molecule are scarce in publicly available literature. nih.gov Further experimental validation of theoretical models is a consistent gap across the study of many short peptides.

Emerging Methodologies and Interdisciplinary Research Avenues

The future study of this compound can be significantly advanced by leveraging emerging methodologies in peptide science. nih.govnumberanalytics.com High-pressure NMR spectroscopy, for example, has proven to be a powerful tool for investigating the conformational equilibria of peptides in solution, as demonstrated in studies on Ac-Gly-Gly-X-Ala-NH2 peptides. researchgate.net This technique could provide precise data on the volume changes associated with different conformational states of this compound.

The integration of peptide chemistry with material science is another promising direction. The self-assembly properties of short peptides are being explored for the creation of novel biomaterials. Investigating the potential of this compound to form hydrogels, nanotubes, or other ordered structures could open up applications in drug delivery and tissue engineering.

Untapped Potential for Novel Discoveries in Peptide Science

While this compound may appear to be a simple model compound, its study holds untapped potential for fundamental discoveries. As a building block, it can be incorporated into larger, more complex peptide structures to fine-tune their properties. nih.gov Techniques like amino acid scanning, where residues in a bioactive peptide are systematically replaced, could utilize this tripeptide to understand structure-activity relationships. nih.gov

The field of peptide therapeutics is rapidly expanding, with a growing interest in peptides that can modulate protein-protein interactions, which are often difficult targets for small molecules. nih.govpsychiatryonline.org Although the biological activity of this compound is unknown, it could serve as a lead scaffold in high-throughput screening campaigns. nih.gov Modern peptide discovery platforms, such as phage display and mRNA display, could be used to screen libraries based on this tripeptide's structure for novel binding affinities. nih.gov

Moreover, the precise thermodynamic data from studying simple systems like this compound are invaluable for refining the force fields used in molecular modeling. cdnsciencepub.com Accurate parameters for bond lengths, angles, and dihedral potentials are essential for the reliability of simulations of larger proteins and their interactions. Thus, a thorough characterization of this fundamental tripeptide can contribute significantly to the foundational knowledge that underpins broad areas of biochemistry and pharmaceutical development. univie.ac.at

Table of Research Gaps and Future Directions for this compound

| Area of Focus | Current Research Gaps | Emerging Methodologies & Future Directions |

| Structural Biology | Lack of experimental 3D structure (X-ray, NMR). Limited conformational analysis specific to this peptide. | High-pressure NMR spectroscopy to study conformational equilibria. researchgate.net Cryo-electron microscopy for potential self-assembled structures. |

| Physicochemical Properties | Scarcity of thermodynamic data (e.g., enthalpy of formation, Gibbs free energy). Limited data on solubility and stability. | Advanced calorimetry for precise thermodynamic measurements. Computational predictions using AI and refined force fields. mdpi.com |

| Chemical Reactivity | No detailed studies on fragmentation patterns in mass spectrometry or enzymatic degradation kinetics. | Tandem mass spectrometry to elucidate fragmentation pathways. nih.gov Kinetic studies with various proteases. |